molecular formula C15H11Cl2FN2O B041735 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline CAS No. 60656-72-6

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline

Cat. No. B041735
CAS RN: 60656-72-6
M. Wt: 325.2 g/mol
InChI Key: WXTLDTBBFIQWKV-UHFFFAOYSA-N
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Description

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline, also known as 6-Chloro-2-chloromethyl-4-fluorophenyl-3-hydroxyquinazoline, is a synthetic quinazoline-based compound with potential biological applications. It is an aromatic heterocyclic compound that belongs to the quinazoline family and is composed of a benzene ring, a pyridine ring, and a chlorine atom. This compound has been studied for its potential use in various scientific research applications, including drug delivery systems, cancer therapy, and antimicrobial agents.

Scientific Research Applications

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use in various scientific research applications. It has been explored for its potential use in drug delivery systems, cancer therapy, antimicrobial agents, and as a corrosion inhibitor.
In the field of drug delivery, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its ability to form drug-loaded nanoparticles. These nanoparticles can be used to target specific cells and tissues in the body, allowing for more effective drug delivery.
In the field of cancer therapy, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In the field of antimicrobial agents, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an antibiotic. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
In the field of corrosion inhibition, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals such as iron, aluminum, and zinc in aqueous solutions.

Mechanism of Action

The mechanism of action of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline is not yet fully understood. However, it is believed to act by interacting with specific proteins and enzymes in the body, which in turn can lead to the inhibition of cell growth and the induction of apoptosis. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline are not yet fully understood. However, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the growth of a variety of bacteria. It has also been shown to inhibit the corrosion of metals in aqueous solutions.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline in laboratory experiments include its low cost, its ease of synthesis, and its ability to form drug-loaded nanoparticles. Additionally, it has been shown to inhibit the growth of

Synthesis Methods

The synthesis of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-fluorophenol with phosphorus oxychloride in the presence of triethylamine to form 2-chloro-4-fluoro-3-hydroxyquinazoline. This is then followed by the reaction of 2-chloro-4-fluoro-3-hydroxyquinazoline with thionyl chloride in the presence of triethylamine to form 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline.

properties

IUPAC Name

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7,14,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTLDTBBFIQWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(N2O)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide

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